4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a nitrobenzyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can lead to downstream effects such as altered cell proliferation and changes in inflammatory responses.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a change in adenosine function . This can result in altered cell proliferation and changes in inflammatory responses.
Biochemical Analysis
Biochemical Properties
4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human equilibrative nucleoside transporters, particularly ENT2, which are crucial for nucleotide synthesis and adenosine regulation . The interaction with these transporters is non-competitive and irreversible, indicating a strong binding affinity and a potential for long-lasting effects on nucleoside transport .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the maximum velocity (Vmax) of uridine uptake in cells expressing ENT1 and ENT2 without affecting the Michaelis constant (Km), suggesting a specific inhibition mechanism . Additionally, it does not impact cell viability or protein expression, making it a valuable tool for studying nucleoside transport without cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with equilibrative nucleoside transporters. The compound binds to a site distinct from conventional inhibitors, leading to a reduction in nucleoside transport activity . This binding is facilitated by the presence of a halogen substitute in the fluorophenyl moiety, which is essential for its inhibitory effects . Molecular docking studies have shown that the binding site of this compound in ENT1 may differ from other inhibitors, highlighting its unique mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it does not degrade rapidly, ensuring consistent results in biochemical assays . The irreversible nature of its inhibition suggests that prolonged exposure could lead to sustained effects on nucleoside transport .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant adverse effects . At higher doses, there may be potential for toxicity or other adverse reactions, necessitating careful dosage optimization in experimental settings . Threshold effects have been observed, indicating a dosage-dependent response that must be considered in pharmacological studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleoside levels, influencing metabolic flux and metabolite concentrations . Its inhibition of equilibrative nucleoside transporters affects the availability of nucleosides for nucleotide synthesis, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on nucleoside transport . The compound’s distribution is influenced by its chemical properties, including its affinity for transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with nucleoside transporters . Targeting signals and post-translational modifications may play a role in its localization, ensuring that it reaches the appropriate sites for effective inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction using a nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A compound with similar structural features but different biological activity.
1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: Another fluorophenyl-containing compound with distinct chemical properties.
Uniqueness
4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-fluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-11-18-19(10-12-6-8-13(9-7-12)21(23)24)16(22)20(11)15-5-3-2-4-14(15)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQDSUXAXLIJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.